molecular formula C18H20N6O2 B2994471 1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-05-0

1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2994471
CAS No.: 923152-05-0
M. Wt: 352.398
InChI Key: DGFPCDYXKZWRJD-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a core imidazo[2,1-f]purine scaffold. Structurally, it features three methyl groups at positions 1, 3, and 7, along with a 2-(phenylamino)ethyl substituent at position 6. This compound belongs to a class of molecules designed to target serotonin receptors (particularly 5-HT1A/5-HT7), which are critical in modulating mood disorders such as depression and anxiety . Its synthesis involves alkylation and cyclization strategies, as described for analogous derivatives in the imidazopurine family .

Properties

IUPAC Name

6-(2-anilinoethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12-11-24-14-15(21(2)18(26)22(3)16(14)25)20-17(24)23(12)10-9-19-13-7-5-4-6-8-13/h4-8,11,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFPCDYXKZWRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 286.33 g/mol

This compound is characterized by its imidazole ring and various functional groups that contribute to its biological activity.

Antidepressant Properties

Recent studies have indicated that derivatives of imidazopurine compounds exhibit significant activity at the serotonin 5-HT1A receptor, which is a key target in antidepressant therapy. For instance, compounds structurally related to this compound showed promising antidepressant-like effects in animal models. Specifically:

  • Study Findings : In a series of tests involving forced swim and tail suspension tests in mice, these compounds demonstrated significant reduction in immobility time, suggesting antidepressant-like activity mediated through 5-HT1A receptor activation .

Antimicrobial Activity

Imidazopurines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains:

  • Case Study : A study on pyrimidine derivatives demonstrated that modifications similar to those found in imidazopurines enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful.

Compound NameBiological ActivityMechanism
AZ-853Antidepressant5-HT1A receptor agonist
AZ-861AntidepressantStronger agonistic action than AZ-853
Pyrido[2,3-d]pyrimidinesAnticancerInhibition of CDKs

This table summarizes key findings from studies on related compounds that highlight their potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Antidepressant Efficacy: Compound 3i (structurally closest to the target) demonstrated potent antidepressant-like activity in the forced swim test (FST) at 2.5 mg/kg, surpassing reference drugs like fluoxetine . Molecular docking suggests the phenylaminoethyl group in the target compound may similarly engage 5-HT1A receptor residues (e.g., Asp116, Ser199) for partial agonism .
  • Anxiolytic Potential: Compound 3i also showed anxiolytic effects comparable to diazepam, suggesting the target compound’s phenylaminoethyl substituent may retain this dual activity .
  • Safety Advantages : The absence of a piperazine ring and additional methyl groups may position the target compound as a safer alternative to AZ-853/AZ-861, particularly in avoiding weight gain and hypotension .

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